molecular formula C9H9NO4 B3267732 1-(4-Methoxyphenyl)-2-nitroethanone CAS No. 46318-58-5

1-(4-Methoxyphenyl)-2-nitroethanone

Cat. No.: B3267732
CAS No.: 46318-58-5
M. Wt: 195.17 g/mol
InChI Key: KOQPBLSLOXRDCQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-nitroethanone is an organic compound with the molecular formula C9H9NO4. It is characterized by a nitro group (-NO2) and a methoxy group (-OCH3) attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-nitroethanone can be synthesized through several methods. One common approach involves the nitration of 4-methoxyacetophenone. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective formation of the nitroethanone derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-nitroethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in acidic conditions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 1-(4-Methoxyphenyl)-2-aminoethanone.

    Oxidation: 4-Methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-nitroethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the synthesis of drugs that target specific biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-nitroethanone and its derivatives involves interactions with specific molecular targets. For instance, the reduction product, 1-(4-Methoxyphenyl)-2-aminoethanone, can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The nitro group can also undergo bioreduction in vivo, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-2-aminoethanone: A reduction product with potential biological activity.

    4-Methoxyacetophenone: A precursor in the synthesis of 1-(4-Methoxyphenyl)-2-nitroethanone.

    4-Methoxybenzoic acid: An oxidation product with applications in pharmaceuticals and cosmetics.

Uniqueness: this compound is unique due to its combination of a nitro group and a methoxy group on the phenyl ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-nitroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQPBLSLOXRDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305735
Record name 1-(4-methoxyphenyl)-2-nitroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46318-58-5
Record name NSC522032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC171555
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171555
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-methoxyphenyl)-2-nitroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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